N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with a trifluoromethyl group attached to the benzene ring. Benzamides and trifluoromethyl compounds are significant in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring core with an amide group, a trifluoromethyl group, and a nitro group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, and the trifluoromethyl group could undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity and stability .Scientific Research Applications
Alkylating Benzamides with Melanoma Cytotoxicity
This research focused on derivatives of benzamides, including those similar to the structure of N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide, for their potential in targeted drug delivery for melanoma treatment. It was found that certain benzamide derivatives, when conjugated with alkylating cytostatics, exhibited higher toxicity against melanoma cells, indicating a promising approach for enhancing the efficacy of melanoma therapy (Wolf et al., 2004).
Polymers with Trifluoromethyl Groups
In another study, polymers containing trifluoromethyl groups, akin to the trifluoromethyl group in this compound, were synthesized via nucleophilic nitro displacement reaction. These polymers, with high molecular weights and glass transition temperatures, showcased solubility in common organic solvents and the capability to form transparent films, suggesting their application in material science (Lee & Kim, 2002).
PET Radioligand Development
Research on [18F]Org 13063, which shares the functional group with this compound, revealed its synthesis for potential use as a PET radioligand for the 5-HT1A receptor. This compound demonstrated significant brain uptake in biodistribution studies, highlighting its potential in neuroimaging (Vandecapelle et al., 2001).
Precursors for Antitubercular Agents
A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, related to the compound of interest, detailed their roles as precursors in the synthesis of benzothiazinones, new antituberculosis drug candidates. The structural characterization of these precursors supports their importance in developing novel antitubercular therapies (Richter et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzamide derivatives, have been known to interact with various biological targets
Mode of Action
It’s known that benzamide derivatives can activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding . This might provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been shown to participate in various biochemical reactions
Pharmacokinetics
Similar compounds, such as 4-(trifluoromethyl)benzamide, have certain known properties . For instance, the melting point of 4-(Trifluoromethyl)benzamide is 160-164 °C (lit.), and its solubility in water is 13g/L . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit various biological effects . For instance, a compound with a similar structure, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), has been shown to induce antidepressant-like effects in mice .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Molecular Mechanism
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-17(6-5-16)11(19)9-4-3-8(12(13,14)15)7-10(9)18(20)21/h3-4,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDYTCYHIVKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.